5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect reactive sites during synthesis, allowing for selective reactions at other positions. The pyrazolo[1,5-a]pyrazine core can interact with biological targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid .
Uniqueness
The uniqueness of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid lies in its specific structure, which combines the stability and reactivity of the pyrazolo[1,5-a]pyrazine core with the protective properties of the Fmoc group. This makes it particularly useful in selective synthesis and as a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-11-14-12-24(9-10-25(14)23-20)22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,19H,9-10,12-13H2,(H,26,27) |
InChI Key |
KBNBDORYFXETJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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